molecular formula C7H8O2S B183351 4,5-Dimethylthiophene-2-carboxylic acid CAS No. 40808-24-0

4,5-Dimethylthiophene-2-carboxylic acid

Cat. No. B183351
CAS RN: 40808-24-0
M. Wt: 156.2 g/mol
InChI Key: RZCDKLUMNAKVFB-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O2S and a molecular weight of 156.21 . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The IUPAC name for 4,5-Dimethylthiophene-2-carboxylic acid is 4,5-dimethyl-2-thiophenecarboxylic acid . The InChI code for this compound is 1S/C7H8O2S/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) .


Physical And Chemical Properties Analysis

4,5-Dimethylthiophene-2-carboxylic acid appears as a white to tan powder, crystals or crystalline powder and/or chunks . It has a melting point of 206-211°C . The compound’s elemental analysis reveals carbon content of 52.0% - 55.7% and sulfur content of 19.8% - 21.3% .

Scientific Research Applications

  • Synthesis of Thiophenecarbothioamides : The reaction of thiophene and 2,5-dimethylthiophene with isothiocyanates led to the formation of N-substituted carbothioamides of thiophene-2-carboxylic and 2,5-dimethyl-thiophene-5-carboxylic acid, highlighting its utility in synthesizing thiophenecarbothioamides (Jagodziński, Jagodzińska, & Jabłoński, 1986).

  • C-H Bond Activation and C-C Bond Formation : The bulky 2,5-dimethylthiophene reacted with TpMe2Ir(C2H4)2 to give products that involved sp2 and sp3 C-H activation and the formation of a new C-C bond, demonstrating its role in C-H bond activation and C-C bond formation (Paneque, Poveda, Carmona, & Salazar, 2005).

  • Novel Immunosuppressive Butenamides : A process involving carboxylation, conversion to carbonyl azide, and subsequent reactions led to the synthesis of compounds with immunosuppressive activity, showcasing its potential in medicinal chemistry (Axton et al., 1992).

  • Photoreleasable Protecting Group for Carboxylic Acids : The 2,5-dimethylphenacyl chromophore, related to dimethylthiophene, has been proposed as a photoremovable protecting group for carboxylic acids, indicating its utility in photochemistry (Klan, Zabadal, & Heger, 2000).

  • Esterification of Carboxylic Acids : The reaction of carboxylic acids with alcohols using di-2-thienyl carbonate highlighted its application in the esterification of carboxylic acids (Oohashi, Fukumoto, & Mukaiyama, 2004).

  • Antioxidant and Anti-inflammatory Activities : A series of compounds, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating its potential in pharmacology (Madhavi & Sreeramya, 2017).

Safety And Hazards

4,5-Dimethylthiophene-2-carboxylic acid is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and wearing chemical impermeable gloves .

properties

IUPAC Name

4,5-dimethylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCDKLUMNAKVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377807
Record name 4,5-dimethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiophene-2-carboxylic acid

CAS RN

40808-24-0
Record name 4,5-Dimethyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40808-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dimethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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